5-chloro-2-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
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Overview
Description
5-chloro-2-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the pyrimidine and pyridine rings through nucleophilic substitution reactions. Common reagents used in these reactions include chlorinating agents, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. This ensures high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 5-chloro-2-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
This compound could have potential applications in medicinal chemistry, particularly in the design of new drugs or therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to specific physiological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine: can be compared with other pyrrolidine, pyrimidine, and pyridine derivatives.
This compound: is unique due to its specific combination of these three rings, which may impart distinct chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its structural complexity and the potential for diverse chemical reactivity. Its combination of different heterocyclic rings makes it a versatile molecule for various applications in research and industry.
Properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(2-methylpyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2/c1-10-13(3-2-5-17-10)14(21)20-6-4-12(9-20)22-15-18-7-11(16)8-19-15/h2-3,5,7-8,12H,4,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNILGNZDPEALE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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